Fmoc-L-Asu(NH-OtBu)-OH

CAS No.: 2307603-50-3

Cat. No.: VC11652969

Molecular Formula: C27H34N2O6

Molecular Weight: 482.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2307603-50-3 |

|---|---|

| Molecular Formula | C27H34N2O6 |

| Molecular Weight | 482.6 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxyamino]-8-oxooctanoic acid |

| Standard InChI | InChI=1S/C27H34N2O6/c1-27(2,3)35-29-24(30)16-6-4-5-15-23(25(31)32)28-26(33)34-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,4-6,15-17H2,1-3H3,(H,28,33)(H,29,30)(H,31,32)/t23-/m0/s1 |

| Standard InChI Key | RLMGSICFVMPORG-QHCPKHFHSA-N |

| Isomeric SMILES | CC(C)(C)ONC(=O)CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| SMILES | CC(C)(C)ONC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CC(C)(C)ONC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Identity and Structural Features

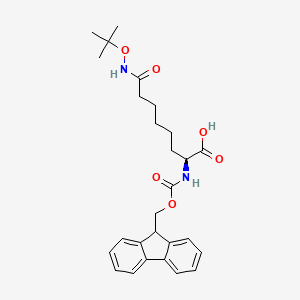

Fmoc-L-Asu(NH-OtBu)-OH, systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxyamino]-8-oxooctanoic acid, features a seven-carbon suberic acid backbone with stereochemical integrity at the α-carbon. The Fmoc group protects the amino terminus during SPPS, while the NH-OtBu moiety stabilizes the side chain against premature deprotection or cyclization .

Table 1: Molecular Properties of Fmoc-L-Asu(NH-OtBu)-OH

| Property | Value |

|---|---|

| CAS No. | 2307603-50-3 |

| Molecular Formula | C₂₇H₃₄N₂O₆ |

| Molecular Weight | 482.6 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxyamino]-8-oxooctanoic acid |

| InChI Key | RLMGSICFVMPORG-QHCPKHFHSA-N |

The tert-butyloxyamino group introduces steric hindrance, which mitigates aspartimide formation—a common side reaction in Asp-containing peptides during piperidine-mediated Fmoc deprotection . This structural feature is critical for maintaining peptide integrity in long syntheses or sequences with multiple aspartic acid residues .

Synthesis and Stereochemical Control

The synthesis of Fmoc-L-Asu(NH-OtBu)-OH employs a chiral nickel complex to ensure enantiomeric purity. Belokon’s method, involving alkylation of glycine derivatives, achieves >98% yield with minimal racemization . Key steps include:

-

Alkylation: Reaction of glycine Schiff base with 7-bromoheptan-2-one under basic conditions.

-

Decomplexation: Removal of the nickel auxiliary using 8-hydroxyquinoline.

-

Fmoc Protection: Treatment with N-(9-fluorenylmethoxycarbonyloxy)succinimide .

Table 2: Synthesis Optimization for Fmoc-L-Asu(NH-OtBu)-OH

| Condition | Outcome |

|---|---|

| Electrophile | 7-Bromoheptan-2-one |

| Chiral Auxiliary | (2S)-FBPB |

| Yield After Alkylation | 85% |

| Final Fmoc Protection | 98% Yield, >99% ee |

This route avoids Grubbs metathesis, which previously suffered from homocoupling side reactions, and ensures compatibility with automated SPPS platforms .

Applications in HDAC Inhibitor Development

Fmoc-L-Asu(NH-OtBu)-OH is pivotal in synthesizing SPIs that target zinc-dependent HDACs, such as HDAC1 in the NuRD corepressor complex. By replacing acetylated lysine (K27Ac) in histone H3 peptides, it introduces a side chain capable of coordinating zinc(II) ions, thereby blocking deacetylase activity .

Key Findings:

-

Peptide 11: Incorporation of Fmoc-L-Asu(NH-OtBu)-OH into a heptapeptide (residues 23–29 of histone H3) yielded an IC₅₀ of 390 nM against HDAC1–MTA1–RBBP4, outperforming natural substrate analogs .

-

Selectivity: The NH-OtBu group’s bulk prevents off-target interactions with Class I HDACs, enhancing specificity .

-

SPI Libraries: Rapid synthesis of diverse inhibitor libraries enables high-throughput screening for isoform-selective HDAC inhibitors .

Table 3: Inhibitory Activity of HDAC-Targeting Peptides

| Peptide | Target Complex | IC₅₀ (nM) | Selectivity Over HDAC6 |

|---|---|---|---|

| 11 | HDAC1–MTA1–RBBP4 | 390 | >100-fold |

| 14 | HDAC1–MTA1–RBBP4 | >10,000 | N/A |

Compatibility with Solid-Phase Peptide Synthesis

The compound’s design ensures seamless integration into Fmoc/tBu SPPS protocols. Key advantages include:

-

Deprotection Efficiency: The Fmoc group is removed by 20% piperidine in DMF without inducing aspartimide formation .

-

Side Chain Stability: NH-OtBu resists base-mediated elimination, even under prolonged exposure to piperidine or DBU .

-

Coupling Kinetics: Pre-activation with HBTU/HOBt achieves >95% coupling efficiency per cycle, critical for long peptides .

Comparative studies with Fmoc-Asp(OtBu)-OH reveal that Fmoc-L-Asu(NH-OtBu)-OH reduces aspartimide by-products from 2.23% to 0.14% per deprotection cycle . This is attributed to the increased steric bulk of the NH-OtBu group, which shields the β-carbonyl from nucleophilic attack .

Mechanistic Insights into Aspartimide Suppression

Aspartimide formation arises from cyclization between the α-amide nitrogen and β-carboxyl group of aspartic acid residues, leading to epimerization and peptide backbone cleavage . Fmoc-L-Asu(NH-OtBu)-OH addresses this via:

-

Steric Hindrance: The NH-OtBu group’s tert-butyl moiety physically blocks the β-carbonyl, preventing ring closure.

-

Electronic Effects: Electron-withdrawing properties of the oxyamino group destabilize the transition state for cyclization .

Table 4: Aspartimide Formation Rates Under SPPS Conditions

| Protecting Group | % Aspartimide/Cycle |

|---|---|

| Fmoc-Asp(OtBu)-OH | 2.23 |

| Fmoc-Asp(OMpe)-OH | 0.77 |

| Fmoc-L-Asu(NH-OtBu)-OH | 0.14 |

These properties make it indispensable for synthesizing Asp-rich peptides, such as GLP-2 analogs, where traditional Asp(OtBu) derivatives fail .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume